molecular formula C16H23N3O2 B2459609 N1-cyclopropyl-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide CAS No. 941870-87-7

N1-cyclopropyl-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide

Cat. No.: B2459609
CAS No.: 941870-87-7
M. Wt: 289.379
InChI Key: HGXZRXHLHJBUDB-UHFFFAOYSA-N
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Description

N1-cyclopropyl-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopropyl-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide typically involves the reaction of cyclopropylamine with oxalyl chloride to form an intermediate, which is then reacted with 2-(dimethylamino)-2-(p-tolyl)ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N1-cyclopropyl-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

N1-cyclopropyl-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-cyclopropyl-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • N1-cyclopropyl-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)acetamide
  • N1-cyclopropyl-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)urea
  • N1-cyclopropyl-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)carbamate

Uniqueness

N1-cyclopropyl-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide is unique due to its specific structural features, such as the cyclopropyl group and the oxalamide moiety, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N'-cyclopropyl-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-11-4-6-12(7-5-11)14(19(2)3)10-17-15(20)16(21)18-13-8-9-13/h4-7,13-14H,8-10H2,1-3H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXZRXHLHJBUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CC2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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